molecular formula C8H11N3O2S B15068395 Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B15068395
M. Wt: 213.26 g/mol
InChI Key: LAFBPLGPKIVZSR-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative with a complex structure that includes methylamino and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxylate group, using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced carboxylate derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylamino and methylthio groups allows for specific interactions with biological molecules, influencing pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(amino)-2-(methylthio)pyrimidine-5-carboxylate
  • Methyl 4-(methylamino)-2-(ethylthio)pyrimidine-5-carboxylate
  • Methyl 4-(methylamino)-2-(methylthio)pyrimidine-6-carboxylate

Uniqueness

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to the specific positioning of the methylamino and methylthio groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H11N3O2S/c1-9-6-5(7(12)13-2)4-10-8(11-6)14-3/h4H,1-3H3,(H,9,10,11)

InChI Key

LAFBPLGPKIVZSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C(=O)OC)SC

Origin of Product

United States

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